molecular formula C7H3F5O B3090912 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene CAS No. 1214364-46-1

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene

Cat. No.: B3090912
CAS No.: 1214364-46-1
M. Wt: 198.09 g/mol
InChI Key: AXFIFHMLFKEWIJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene is an organofluorine compound characterized by the presence of both difluoromethoxy and trifluoro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a trifluorobenzene derivative using difluoromethylating agents such as difluoromethyl phenyl sulfone under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. This can lead to changes in molecular pathways and biological activities .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-1,3,5-trifluoro-benzene
  • 2-(Difluoromethoxy)-1,4-difluoro-benzene
  • 2-(Difluoromethoxy)-1,3-difluoro-benzene

Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene is unique due to the specific arrangement of its fluorine atoms. This arrangement can lead to distinct chemical properties and reactivities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)-1,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFIFHMLFKEWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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